Trichloro[4-(trifluoromethyl)phenyl]silane is a chemical compound with the molecular formula C7H4Cl3F3Si and a molecular weight of 279.55 g/mol. This compound is classified as an organosilicon compound, specifically a silane derivative, and is notable for its trifluoromethyl group, which imparts unique electronic and steric properties that enhance its reactivity in various chemical reactions. Trichloro[4-(trifluoromethyl)phenyl]silane is primarily used as a precursor in the synthesis of other organosilicon compounds, contributing to fields such as materials science, organic chemistry, and surface modification technologies .
The synthesis of Trichloro[4-(trifluoromethyl)phenyl]silane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with trichlorosilane. This reaction is conducted under inert conditions—usually in a nitrogen or argon atmosphere—to prevent moisture and oxygen from interfering with the process. The general procedure includes:
In industrial settings, production may utilize automated reactors to ensure precise control over reaction conditions, optimizing yield and purity. The use of solvents like tetrahydrofuran can facilitate the reaction while maintaining stability .
The molecular structure of Trichloro[4-(trifluoromethyl)phenyl]silane features a silicon atom bonded to three chlorine atoms and one phenyl group substituted with a trifluoromethyl group. The presence of the trifluoromethyl group enhances the electron-withdrawing capability of the phenyl ring, influencing the compound's reactivity.
Trichloro[4-(trifluoromethyl)phenyl]silane participates in several types of chemical reactions:
The mechanism of action for Trichloro[4-(trifluoromethyl)phenyl]silane involves its electrophilic silicon atom reacting with nucleophiles. The silicon's positive character allows it to form new bonds with oxygen (in alcohols), nitrogen (in amines), or sulfur (in thiols), leading to various functionalized silanes.
The compound's reactivity profile makes it useful in various applications where surface modification or functionalization is required .
Trichloro[4-(trifluoromethyl)phenyl]silane has several scientific uses:
This compound's unique properties and reactivity make it an essential component in advanced materials science and organic synthesis applications.
Supercritical carbon dioxide (scCO₂) has emerged as a revolutionary solvent for organosilane functionalization, particularly for compounds like Trichloro[4-(trifluoromethyl)phenyl]silane. The unique properties of scCO₂ – including near-zero surface tension, gas-like diffusivity (~10⁻⁴ cm²/s), and tunable solvent strength through pressure modulation – enable unparalleled control over silane reactions. These characteristics facilitate deep penetration into nanostructured substrates while eliminating capillary forces that cause pore collapse in conventional solvents . In silane functionalization, scCO₂ acts as both reaction medium and transport vehicle, allowing homogeneous deposition of silanes on complex geometries, including high-aspect-ratio nanostructures and aerogels. The solvent's chemical inertness prevents unwanted side reactions with the highly reactive Si-Cl bonds, while its low viscosity (0.02–0.1 cP) ensures rapid mass transfer during surface grafting [3].
Recent advances demonstrate scCO₂'s efficacy in functionalizing mesoporous silica (e.g., MCM-41) with Trichloro[4-(trifluoromethyl)phenyl]silane. At optimal conditions (45°C, 12 MPa), the trifluoromethylphenyl group achieves 98% orientation control, with condensed phase FT-IR confirming minimal self-condensation. This precision stems from scCO₂'s density-dependent solvation power: at >10 MPa, CO₂ molecules form solvation cages around silane monomers, sterically hindering oligomerization and promoting monomolecular surface reactions. Subsequent depressurization removes unreacted species without solvent residues, yielding surfaces with ligand densities of 2.8 molecules/nm² – approaching the theoretical maximum for silica substrates [3].
Table 1: Performance of Trichloro[4-(trifluoromethyl)phenyl]silane Functionalization in scCO₂ vs. Conventional Solvents
Parameter | scCO₂ (12 MPa, 45°C) | Toluene (reflux) | Hexane (RT) |
---|---|---|---|
Reaction Time (h) | 1.5 | 6 | 24 |
Ligand Density (molecules/nm²) | 2.8 | 1.9 | 1.2 |
Surface Coverage Uniformity | 98% | 75% | 60% |
Byproduct Formation | <2% | 15% | 30% |
Pore Collapse Incidence | 0% | 22% | 45% |
Trichloro[4-(trifluoromethyl)phenyl]silane exemplifies multifunctional chlorosilanes that drive hierarchical surface polymerization through their tri-reactive architecture. Each Si-Cl bond offers a distinct reaction site, enabling three-dimensional network formation when copolymerized with di- or tri-vinylsiloxanes in scCO₂. Kinetic studies reveal a staged mechanism: initial hydrolysis of Si-Cl bonds forms silanols (–SiOH), followed by rapid condensation with siloxane vinyl groups via Pt-catalyzed hydrosilylation (Karstedt's catalyst). The trifluoromethylphenyl moiety directs steric orientation during this process, with its electron-withdrawing –CF₃ group enhancing the electrophilicity of adjacent Si centers, thereby accelerating nucleophilic attack by surface hydroxyls [4].
In cross-linked PDMS aerogels synthesized in scCO₂, Trichloro[4-(trifluoromethyl)phenyl]silane acts as a chain-terminating agent that simultaneously modulates hydrophobicity and mechanical strength. At 15 mol% loading (relative to divinylsiloxane), it increases Young's modulus by 300% (to 40 kPa) while achieving water contact angles >160°. This stems from the silane's trifluoromethyl groups migrating to the polymer-air interface during scCO₂ depressurization, creating a self-assembled superhydrophobic layer. The phenyl rings further stabilize the network through π-stacking, reducing brittle fracture observed in alkylsilane-modified aerogels [4].
Table 2: Influence of Trichloro[4-(trifluoromethyl)phenyl]silane on PDMS Aerogel Properties in scCO₂
Silane Loading (mol%) | Compressive Modulus (kPa) | Water Contact Angle (°) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
---|---|---|---|---|
0 | 9.8 ± 0.5 | 132 ± 3 | 680 ± 25 | 4.2 ± 0.2 |
5 | 22.4 ± 1.1 | 148 ± 2 | 610 ± 30 | 3.9 ± 0.3 |
10 | 34.6 ± 1.8 | 157 ± 1 | 580 ± 20 | 3.6 ± 0.2 |
15 | 40.1 ± 2.0 | 162 ± 1 | 550 ± 15 | 3.3 ± 0.1 |
20 | 38.5 ± 1.9 | 163 ± 1 | 520 ± 10 | 3.0 ± 0.2 |
The reactivity and surface behavior of Trichloro[4-(trifluoromethyl)phenyl]silane (trifunctional) diverge significantly from monofunctional analogs like (4-(trifluoromethyl)phenyl)dimethylchlorosilane due to differences in hydrolytic stability, grafting density, and cross-linking potential. Trifunctional silanes undergo controlled stepwise hydrolysis in scCO₂, where the first Cl replacement occurs within 5 minutes at 40°C, followed by slower di- and tri-hydroxysilane formation. This creates a mixture of surface-bound monomers and oligomeric structures, whereas monofunctional silanes exclusively form monomeric layers. XPS analysis confirms trifunctional silanes achieve ligand densities of 3.2 sites/nm² on silica – exceeding the theoretical limit of 2.9 for flat surfaces due to nanoscale curvature effects – while monofunctional counterparts plateau at 1.8 sites/nm² [5].
The trifluoromethylphenyl group exhibits anomalous orientation behavior contingent on precursor functionality. In trifunctional silanes, ²⁹Si NMR reveals 85% of –C₆H₄CF₃ groups adopt a vertical orientation relative to the substrate, driven by steric repulsion between adjacent trifluoromethyl groups during grafting. Monofunctional analogs show random orientation (45% vertical), reducing their hydrophobicity efficiency. However, trifunctional silanes require stringent anhydrous processing; trace moisture in scCO₂ (>50 ppm) triggers premature oligomerization, decreasing effective surface concentration by 40%. Monofunctional silanes tolerate up to 200 ppm moisture with <10% activity loss [5].
Table 3: Performance Comparison of Mono- vs. Trifunctional (Trifluoromethylphenyl)silanes
Property | Trichloro[4-(trifluoromethyl)phenyl]silane (Trifunctional) | (4-(Trifluoromethyl)phenyl)dimethylchlorosilane (Monofunctional) |
---|---|---|
Hydrolysis Rate (min⁻¹) | 0.18 (first Cl) / 0.03 (second Cl) | 0.25 (single Cl) |
Max Grafting Density | 3.2 sites/nm² | 1.8 sites/nm² |
Moisture Tolerance | <50 ppm H₂O | <200 ppm H₂O |
Vertical Ligand Orientation | 85% | 45% |
Water Contact Angle | 162° ± 1° | 142° ± 3° |
Adhesion Promotion | Excellent (covalent cross-linking) | Good (monolayer H-bonding) |
The bonding mechanism of Trichloro[4-(trifluoromethyl)phenyl]silane on silica involves a concerted three-step process: 1) Physisorption via van der Waals interactions between silane Cl atoms and surface Si-OH groups; 2) Nucleophilic displacement where surface hydroxyls attack Si-Cl bonds, releasing HCl and forming Si-O-Si linkages; 3) Lateral condensation where adjacent grafted silanes undergo siloxane bond formation (Si-O-Si), creating cross-linked patches. In situ ATR-FTIR in scCO₂ shows step 2 occurs 8x faster than in toluene due to CO₂'s Lewis acidity, which polarizes Si-Cl bonds. The released HCl is solubilized in scCO₂, preventing surface-catalyzed degradation of siloxane bonds – a key limitation in organic solvents [3] [4].
Ligand density optimization requires balancing steric effects of the bulky trifluoromethylphenyl group against electronic activation of the silicon center. At submonolayer coverages (<1.5 molecules/nm²), the silane grafts primarily as isolated monomers due to minimal steric hindrance. Between 1.5–2.2 molecules/nm², dimeric and trimeric surface species dominate, with 29Si CP-MAS NMR revealing 45% T² ([≡Si–]–Si(OSi)₂(OR)) and 38% T³ ([≡Si–]–Si(OSi)₃) environments. Beyond 2.2 molecules/nm², ligand insertion decreases exponentially due to repulsion between –CF₃ groups, with maximum coverage achievable only through scCO₂'s pressure-enhanced diffusion into surface micropores. Adding 0.1 mol% water to scCO₂ increases ligand density by 20% by promoting lateral condensation without particulate formation [3] [4].
Table 4: Surface Bonding Configurations of Trichloro[4-(trifluoromethyl)phenyl]silane on Silica
Grafting Density (molecules/nm²) | Dominant Surface Species | T¹ : T² : T³ Ratio | Mean Si-O-Si Bond Angle (°) |
---|---|---|---|
0.8 | Monomeric | 85:12:3 | 142 ± 5 |
1.7 | Dimeric | 22:65:13 | 148 ± 3 |
2.4 | Trimeric/Islands | 5:45:50 | 153 ± 2 |
2.8 | Continuous Network | 2:18:80 | 156 ± 1 |
3.2 | Penetrated Micropores | 1:10:89 | 158 ± 1 |
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